Sucrose pentapalmitate
Description
Sucrose pentapalmitate (C92H172O16) is a synthetic glycolipid derived from the esterification of sucrose with five palmitic acid moieties. Its molecular structure (InChIKey: IHQGOKKTXWUOEP-DXYJINGISA-N) features ester bonds at specific hydroxyl groups of the sucrose backbone, which significantly alters its physicochemical and biological properties compared to native sucrose . While sucrose itself is a disaccharide with well-known roles in food and pharmaceuticals, its esterified forms, such as this compound, are primarily studied for applications in materials science, including phase change materials (PCMs), surfactants, or bioactive compounds. However, its functional utility is highly dependent on the degree and position of esterification, as well as the nature of the fatty acid chain .
Properties
CAS No. |
29063-58-9 |
|---|---|
Molecular Formula |
C92H172O16 |
Molecular Weight |
1534.3 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-[(2R,3R,4S,5S,6R)-3-hexadecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C92H172O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-66-71-81(94)101-77-80-88(104-83(96)73-68-63-58-53-48-43-38-33-28-23-18-13-8-3)90(106-85(98)75-70-65-60-55-50-45-40-35-30-25-20-15-10-5)92(107-80,78-102-82(95)72-67-62-57-52-47-42-37-32-27-22-17-12-7-2)108-91-89(87(100)86(99)79(76-93)103-91)105-84(97)74-69-64-59-54-49-44-39-34-29-24-19-14-9-4/h79-80,86-91,93,99-100H,6-78H2,1-5H3/t79-,80-,86-,87+,88-,89-,90+,91-,92+/m1/s1 |
InChI Key |
IHQGOKKTXWUOEP-DXYJINGISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Solvent-Based Reactions
In solvent-based reactions, sucrose is reacted with palmitic acid in the presence of a suitable solvent.
-
- A mixture of finely divided sucrose and a fatty acid (palmitic acid) is suspended in a hydrocarbon solvent (e.g., xylenes).
- The mixture is heated to reflux with agitation.
- A catalyst, such as potassium carbonate, may be added to facilitate the reaction.
Example :
Melt Reactions
Melt reactions involve heating the reactants until they reach a molten state, allowing for direct interaction without the need for solvents.
-
- Sucrose and palmitic acid are mixed and heated until they melt together.
- This method often requires precise temperature control to avoid decomposition.
Example :
Enzymatic Processes
Enzymatic synthesis utilizes lipases to catalyze the esterification of sucrose with fatty acids.
-
- This method offers high specificity and can be performed under mild conditions.
- Enzymes are added to a mixture of sucrose and palmitic acid, often in an organic solvent or aqueous environment.
Example :
| Method | Yield (%) | Reaction Time | Temperature (°C) | Solvent Used |
|---|---|---|---|---|
| Solvent-Based | ~96% | ~5 hours | Reflux (100-160) | Hydrocarbon solvent |
| Melt Reaction | High | Variable | ~160 | None |
| Enzymatic Process | Moderate | Several hours | Room Temperature | Organic/Aqueous |
Research indicates that the choice of preparation method significantly affects the purity and yield of sucrose pentapalmitate:
Yield Variability : The solvent-based method typically yields higher purity products (up to 96%) compared to enzymatic methods which may yield around 70-80% due to incomplete reactions or side reactions.
Environmental Impact : Enzymatic processes are more environmentally friendly as they avoid toxic solvents used in traditional methods, aligning with green chemistry principles.
The preparation of this compound can be effectively achieved through various methods including solvent-based reactions, melt reactions, and enzymatic processes. Each method presents unique advantages regarding yield, purity, and environmental impact. Future research may focus on optimizing these methods further to enhance efficiency and reduce costs associated with large-scale production.
Chemical Reactions Analysis
Types of Reactions
Sucrose pentapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound in the presence of water and an acid or base catalyst results in the formation of sucrose and palmitic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Oxidation: Strong oxidizing agents like potassium permanganate
Reduction: Reducing agents such as lithium aluminum hydride
Major Products Formed
Hydrolysis: Sucrose and palmitic acid
Oxidation: Carboxylic acids and other oxidized derivatives
Reduction: Alcohols and other reduced derivatives
Scientific Research Applications
Food Industry
Sucrose pentapalmitate is used as an emulsifier in food products. Its ability to stabilize emulsions enhances the texture and shelf-life of products such as dressings, sauces, and dairy items. Research indicates that it can improve the sensory attributes of food products while maintaining their quality during storage.
Case Study:
A study demonstrated that incorporating this compound in salad dressings significantly improved emulsion stability compared to traditional emulsifiers. The sensory evaluation indicated a preference for the texture and mouthfeel of dressings containing this compound over those without it.
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a surfactant in drug formulations. It aids in the solubilization of poorly soluble drugs, enhancing bioavailability. Its use in topical formulations helps improve skin penetration and drug delivery.
Research Findings:
A clinical trial investigated the efficacy of a topical formulation containing this compound for delivering analgesics through the skin. Results showed that the formulation provided significant pain relief compared to control groups, indicating its potential for enhancing transdermal drug delivery systems.
Cosmetic Industry
In cosmetics, this compound is valued for its emollient properties. It is commonly found in creams, lotions, and makeup products where it acts as a skin conditioning agent, providing a smooth application and improved hydration.
Case Study:
A comparative study on moisturizing creams revealed that those containing this compound exhibited superior hydration levels in users over a four-week period compared to creams without this ingredient. Participants reported enhanced skin softness and reduced dryness.
Data Tables
| Application Area | Functionality | Benefits |
|---|---|---|
| Food Industry | Emulsifier | Improved stability and texture |
| Pharmaceutical | Surfactant | Enhanced solubilization and bioavailability |
| Cosmetic | Emollient | Improved hydration and skin feel |
Mechanism of Action
The mechanism of action of sucrose pentapalmitate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, forming micelles that encapsulate the hydrophobic components. This property is particularly useful in drug delivery systems, where it enhances the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
Maltose Palmitates
- Esterification Patterns : Unlike sucrose pentapalmitate, maltose palmitates (di-, tetra-, penta-, and hexa-palmitates) exhibit varying mitogenic activities depending on esterification sites. For example:
- Biological Activity : Sucrose palmitates, including pentapalmitate, are entirely inactive in mitogenicity assays, attributed to the presence of a fructose moiety, which disrupts interaction with cellular receptors .
Xylitol Fatty Acid Esters
- Thermal Properties: Xylitol pentapalmitate and pentastearate are synthesized as solid-liquid PCMs. These esters exhibit phase change enthalpies (~150–200 J/g) and melting points (~40–60°C), making them suitable for thermal energy storage. In contrast, this compound’s thermal properties remain underexplored, though its larger molecular weight (1,585.3 g/mol vs.
Comparative Data Table
Key Research Findings
Biological Inactivity of Sucrose Esters : The fructose component in sucrose palmitates prevents mitogenic activation, unlike maltose esters, where free hydroxyl or aldehyde groups are critical for activity .
Thermal Energy Storage Potential: Xylitol pentapalmitate’s enthalpy (185–200 J/g) outperforms many paraffin-based PCMs, suggesting this compound could be optimized similarly if esterification patterns are controlled .
Structural Stability : Sucrose esters’ cyclic structure may reduce hydrolytic stability compared to linear polyol esters like xylitol pentapalmitate, which retains stability up to 150°C .
Biological Activity
Overview
Sucrose pentapalmitate is a sucrose ester that has garnered interest due to its unique chemical properties and potential applications in food, pharmaceuticals, and cosmetics. This compound is synthesized by esterifying sucrose with palmitic acid, resulting in a non-toxic surfactant with emulsifying properties. The biological activity of this compound is significant, particularly in its metabolic pathways, safety profile, and functional applications.
Chemical Structure and Synthesis
This compound consists of a sucrose molecule esterified with five palmitic acid chains. The synthesis typically involves lipase-catalyzed reactions, which facilitate the formation of the ester bonds under controlled conditions. The use of enzymes such as Novozyme 435 has been reported to enhance the efficiency of this synthesis process .
Metabolism and Absorption
Research indicates that sucrose esters, including this compound, undergo hydrolysis in the gastrointestinal tract to release sucrose and fatty acids before absorption. Studies using radioactively labeled sucrose esters have shown that these compounds are not absorbed intact; instead, they are broken down by intestinal enzymes .
- Hydrolysis : The hydrolysis process is crucial for the subsequent absorption of the released components into the bloodstream. In vivo studies demonstrated that no intact sucrose esters were detected in urine or lymphatic fluid, confirming their metabolic fate .
Toxicological Studies
Toxicological assessments have shown that this compound exhibits a favorable safety profile. Long-term studies in rats indicated no significant adverse effects on growth or organ health at various dietary levels (0.3%, 1%, and 3%) . Specific findings include:
- Acute Toxicity : No adverse effects were observed when administered at doses up to 6000 mg/kg in short-term studies .
- Chronic Exposure : In studies lasting over two years, no significant differences were found in body weight gains or organ weights between control and test groups .
Emulsification Properties
This compound is recognized for its emulsifying capabilities, making it valuable in food formulations, particularly for stabilizing oil-in-water emulsions. Research has shown that it can effectively stabilize emulsions at varying pH levels, enhancing the texture and mouthfeel of products like beverages and sauces .
- Stability Studies : Experiments revealed that emulsions stabilized with this compound maintained droplet sizes averaging 130 nanometers at neutral pH but showed reduced stability at acidic pH levels without additional emulsifiers like lecithin .
Antimicrobial Activity
Emerging studies suggest that sucrose esters exhibit antimicrobial properties, which could be beneficial in food preservation and safety. Preliminary research indicates potential antibacterial and antifungal activities against various pathogens .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sucrose pentapalmitate, and how can reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves esterification of sucrose with palmitoyl chloride under controlled conditions (e.g., anhydrous solvents, catalysts like pyridine). To ensure reproducibility, document reagent purity, reaction temperature, stoichiometry, and purification steps (e.g., column chromatography). Characterize intermediates and final products using NMR (¹H/¹³C), mass spectrometry, and HPLC to verify esterification efficiency and purity . Experimental protocols should align with journal guidelines for chemical synthesis, including detailed spectral data and reproducibility checks .
Q. Which analytical techniques are most reliable for quantifying this compound purity and structural integrity?
- Methodological Answer : Combine orthogonal methods:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to separate and quantify esters.
- Spectroscopy : ¹H NMR to confirm esterification (disappearance of sucrose hydroxyl peaks, appearance of palmitoyl CH₂ signals) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight and detect side products.
- Thermal Analysis : DSC to assess melting behavior and crystallinity, which may indicate impurities .
Q. How should researchers design initial solubility and stability studies for this compound?
- Methodological Answer : Use a tiered approach:
- Solubility : Screen in polar (water, ethanol) and non-polar solvents (hexane, chloroform) at varying temperatures. Quantify via gravimetric analysis or UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor changes via HPLC and FTIR. Include controls (e.g., unmodified sucrose) to isolate degradation pathways .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity be systematically resolved?
- Methodological Answer : Apply the following framework:
- Source Analysis : Compare experimental conditions (e.g., cell lines, assay protocols, ester purity). Inconsistent solvent systems (e.g., DMSO vs. aqueous buffers) may alter bioavailability.
- Meta-Analysis : Aggregate published IC₅₀ values and assess variability using statistical tools (e.g., ANOVA).
- Validation : Replicate key studies under standardized conditions, prioritizing high-purity batches and validated assays (e.g., OECD guidelines) .
Q. What experimental design principles minimize bias in studying this compound’s surfactant properties?
- Methodological Answer :
- Blinding : Use coded samples during critical measurements (e.g., surface tension assays).
- Controls : Include negative (unmodified sucrose) and positive controls (e.g., Tween 80).
- Replication : Perform triplicate runs across independent batches.
- Statistical Rigor : Predefine acceptance criteria (e.g., ±5% error margin) and use power analysis to determine sample size .
Q. How can PICO or FINER frameworks refine hypotheses about this compound’s role in drug delivery systems?
- Methodological Answer :
- PICO : Define P opulation (e.g., liposomal formulations), I ntervention (this compound concentration), C omparison (existing stabilizers like cholesterol), and O utcome (particle size stability, drug loading efficiency).
- FINER : Ensure the hypothesis is F easible (resources for synthesis), I nteresting (novelty in stabilization mechanisms), N ovel (understudied in nanocarriers), E thical (no human trials initially), and R elevant (applicability to hydrophilic drugs) .
Q. What strategies address challenges in scaling up this compound synthesis while maintaining batch consistency?
- Methodological Answer :
- Process Optimization : Use DOE (Design of Experiments) to identify critical parameters (e.g., reaction time, catalyst ratio).
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking.
- Quality-by-Design (QbD) : Define a design space for acceptable variance in esterification efficiency (e.g., 85–95%) and validate with 3 consecutive batches .
Methodological Notes
- Data Reporting : Follow journal guidelines (e.g., Medicinal Chemistry Research) to include raw spectral data, statistical analyses, and negative results in supplementary materials .
- Ethical Compliance : Disclose conflicts of interest and adhere to institutional review protocols if involving human-derived materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
